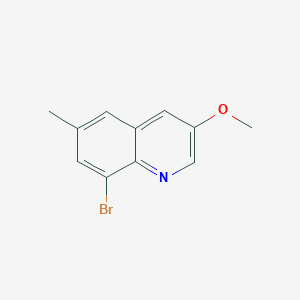

8-Bromo-3-methoxy-6-methylquinoline

説明

特性

分子式 |

C11H10BrNO |

|---|---|

分子量 |

252.11 g/mol |

IUPAC名 |

8-bromo-3-methoxy-6-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-8-5-9(14-2)6-13-11(8)10(12)4-7/h3-6H,1-2H3 |

InChIキー |

FOENFPFBFALKBX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC(=CN=C2C(=C1)Br)OC |

製品の起源 |

United States |

準備方法

Bromination of 3-Methoxy-6-methylquinoline

A straightforward method involves brominating 3-methoxy-6-methylquinoline or its close analogues using bromine under controlled conditions.

- Dissolve 3-methoxy-6-methylquinoline in methanol.

- Add bromine dropwise under ice cooling to control reaction rate and regioselectivity.

- Stir at room temperature for 1–2 hours.

- Quench excess bromine with sodium thiosulfate solution.

- Extract the product with ethyl acetate, wash, dry, and evaporate to yield the brominated quinoline.

This method yields the 8-bromo derivative selectively due to electronic and steric effects guiding bromination to the 8-position.

Example data from related brominations:

Though this exact compound differs slightly in substitution pattern, the methodology is transferable to 8-bromo-3-methoxy-6-methylquinoline synthesis by adjusting the starting material accordingly.

Multi-Step Synthesis via Quinoline Precursors

More complex syntheses involve constructing the quinoline ring with the desired substituents already in place or introduced via cross-coupling and functional group transformations.

Key steps reported in literature:

- Starting from substituted anilines such as 4-methoxy-2-methylaniline.

- Formation of quinoline carboxylate intermediates via established protocols.

- Palladium-catalyzed Heck coupling to introduce alkenyl substituents.

- Friedel–Crafts acylation to build fused ring systems or introduce ketone functionalities.

- Wittig or Wittig–Horner reactions to install methoxy-substituted side chains.

- Demethylation steps to adjust methoxy groups as needed.

- Reduction and asymmetric synthesis steps to establish chiral centers when required.

Example synthetic sequence from Penjarla et al. (2019):

This route is more elaborate but allows precise control over substitution patterns and stereochemistry, valuable for complex derivatives or for producing optically active compounds.

Alternative Bromination Strategies

In some cases, bromination is performed on quinolinequinone derivatives or other quinoline analogues, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under acidic or neutral conditions.

- NBS bromination of hydroxyquinoline derivatives can yield brominated quinolines with high regioselectivity.

- Bromination in the presence of oxidants or under photochemical conditions has been reported for related compounds.

These methods are less common for 8-bromo-3-methoxy-6-methylquinoline but provide alternative routes depending on available starting materials.

Data Table Summarizing Preparation Methods

Research Discoveries and Mechanistic Insights

- The regioselectivity of bromination at the 8-position in 3-methoxy-6-methylquinoline is influenced by the electron-donating methoxy group at position 3 and the steric hindrance imposed by the methyl group at position 6, directing electrophilic bromination preferentially to the 8-position.

- Multi-step synthetic routes enable introduction of functional groups in a controlled manner, facilitating the synthesis of complex quinoline derivatives with potential biological activity.

- Friedel–Crafts acylation and Heck coupling are valuable transformations for elaborating the quinoline core and installing substituents at desired positions.

- Demethylation steps are crucial for adjusting methoxy groups, often performed using acidic or nucleophilic conditions.

- Use of palladium catalysis and Wittig reactions in the synthetic sequence allows for the formation of carbon-carbon bonds with high regio- and stereoselectivity.

化学反応の分析

Types of Reactions

8-Bromo-3-methoxy-6-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .

科学的研究の応用

8-Bromo-3-methoxy-6-methylquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 8-Bromo-3-methoxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Structural Differences and Substituent Effects

The position and nature of substituents on the quinoline ring significantly affect physicochemical properties and applications. Key analogs include:

Key Observations:

- Bromine Position: Bromine at C8 (as in the target compound) vs. C4 or C6 alters electronic distribution. For example, 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms, favoring π-stacking in crystallography , whereas bromine at C6 (e.g., 6-Bromo-3-substituted quinolines) enhances cross-coupling reactivity in Suzuki-Miyaura reactions .

- Methoxy Group: Methoxy at C3 (target) vs. C2 or C8 impacts hydrogen bonding and solubility. 8-Bromo-2-methoxyquinoline’s methoxy group at C2 may reduce steric hindrance compared to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。